molecular formula C19H17NO3 B14499578 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one CAS No. 63114-79-4

4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one

Cat. No.: B14499578
CAS No.: 63114-79-4
M. Wt: 307.3 g/mol
InChI Key: DGGCWEDNNQWYSK-UHFFFAOYSA-N
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Description

4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a benzylidene group and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-benzylidene-1-(4-aminophenyl)hex-1-en-3-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one varies depending on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylidene-1-(4-aminophenyl)hex-1-en-3-one: A reduced form of the compound with an amino group instead of a nitro group.

    4-Benzylidene-1-(4-hydroxyphenyl)hex-1-en-3-one: A hydroxylated derivative with a hydroxyl group on the phenyl ring.

    4-Benzylidene-1-(4-methoxyphenyl)hex-1-en-3-one: A methoxylated derivative with a methoxy group on the phenyl ring.

Uniqueness

4-Benzylidene-1-(4-nitrophenyl)hex-1-en-3-one is unique due to the presence of both benzylidene and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, enhances its potential for various chemical transformations and biological interactions.

Properties

CAS No.

63114-79-4

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

4-benzylidene-1-(4-nitrophenyl)hex-1-en-3-one

InChI

InChI=1S/C19H17NO3/c1-2-17(14-16-6-4-3-5-7-16)19(21)13-10-15-8-11-18(12-9-15)20(22)23/h3-14H,2H2,1H3

InChI Key

DGGCWEDNNQWYSK-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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